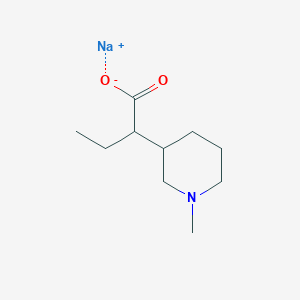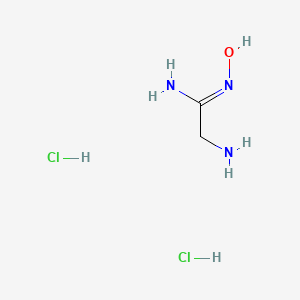
2-amino-N'-hydroxyethanimidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N’-hydroxyethanimidamide dihydrochloride is a chemical compound with the molecular formula C2H9Cl2N3O and a molecular weight of 162.02 g/mol . It is commonly used in scientific research due to its diverse applications, including its role as a catalyst, a precursor in drug synthesis, and a potential antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-hydroxyethanimidamide dihydrochloride typically involves the reaction of 1-nitrosoethane-1,2-diamine with hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 2-amino-N’-hydroxyethanimidamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-hydroxyethanimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted compounds, and oxidized products. These products have diverse applications in different fields of research .
Scientific Research Applications
2-amino-N’-hydroxyethanimidamide dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor in the synthesis of other compounds.
Biology: Investigated for its potential antimicrobial properties and its role in biological processes.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N’-hydroxyethanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction leads to various biochemical and physiological responses, making it a valuable compound in research .
Comparison with Similar Compounds
2-amino-N’-hydroxyethanimidamide dihydrochloride can be compared with other similar compounds such as:
1-nitrosoethane-1,2-diamine: Shares a similar structure but lacks the dihydrochloride component.
Hydroxyethanimidamide derivatives: These compounds have similar functional groups but differ in their specific chemical properties and applications.
The uniqueness of 2-amino-N’-hydroxyethanimidamide dihydrochloride lies in its specific chemical structure, which imparts distinct properties and makes it suitable for a wide range of applications in scientific research .
Properties
Molecular Formula |
C2H9Cl2N3O |
|---|---|
Molecular Weight |
162.02 g/mol |
IUPAC Name |
2-amino-N'-hydroxyethanimidamide;dihydrochloride |
InChI |
InChI=1S/C2H7N3O.2ClH/c3-1-2(4)5-6;;/h6H,1,3H2,(H2,4,5);2*1H |
InChI Key |
GCLHTRIOAQUSAH-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C(=N/O)/N)N.Cl.Cl |
Canonical SMILES |
C(C(=NO)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


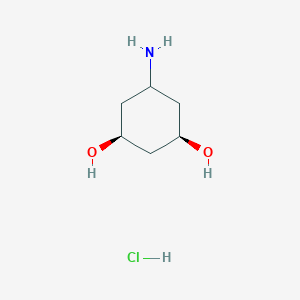
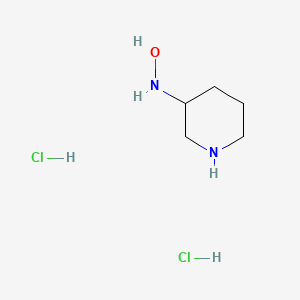
![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)


![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
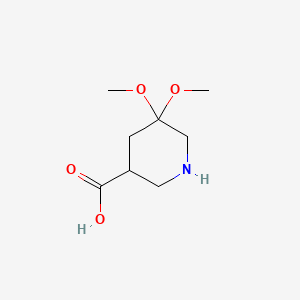

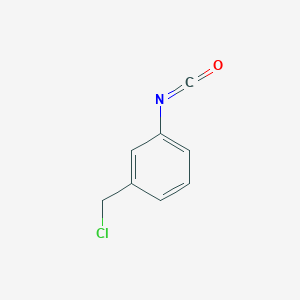
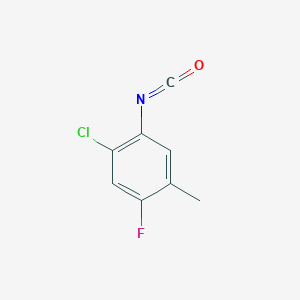
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)


